Cadazolid

描述

Cadazolid: belongs to the oxazolidinone class of antibiotics and was developed by Actelion Pharmaceuticals Ltd. It specifically targets Clostridium difficile , a bacterium responsible for drug-resistant diarrhea, particularly prevalent among the elderly .

准备方法

合成路线:: 卡扎佐利的合成涉及将噁唑烷酮和氟喹诺酮类抗生素的药效团结合起来。不幸的是,详细的合成路线在公共领域并不广泛传播。

工业生产:: 卡扎佐利的具体工业生产方法是专有的,在文献中没有公开。

化学反应分析

Step 1: Formation of Benzyl-Protected Intermediate

- Reaction : 2-Fluoro-4-nitrophenol is benzylated using benzyl bromide in acetone with K₂CO₃ and KI as catalysts .

- Conditions : 60°C, overnight.

- Yield : 95% .

- Characterization : (DMSO-d₆) δ 8.18 (dd, J = 11.2, 2.8 Hz), 5.35 (s, 2H) .

Step 2: Reduction of Nitro Group

- Reaction : The nitro group is reduced using iron powder and ammonium chloride in ethanol/water .

- Yield : 94% .

Step 3: Oxazolidinone Ring Formation

- Reaction : The amino intermediate reacts with (R)-oxiran-2-ylmethyl butyrate in THF at −78°C using n-BuLi .

- Yield : 87% .

Step 4: Fluoroquinolone Moiety Coupling

- Reaction : The oxazolidinone intermediate is coupled to a fluoroquinolone-derived fragment via a piperazine linker in DMF with Na₂CO₃ .

- Conditions : 100°C, 12 hours.

- Yield : 80% .

Step 5: Final Hydrogenation

- Reaction : The benzyl-protecting group is removed via hydrogenation with Pd/C in methanol .

- Yield : 55% .

Key Reaction Data and Conditions

| Step | Reaction Type | Reagents/Catalysts | Temperature/Time | Yield |

|---|---|---|---|---|

| 1 | Benzylation | K₂CO₃, KI, Benzyl bromide | 60°C, overnight | 95% |

| 2 | Nitro reduction | Fe, NH₄Cl | 90°C, 2 hours | 94% |

| 3 | Oxazolidinone ring formation | n-BuLi, THF | −78°C to RT | 87% |

| 4 | Coupling | Na₂CO₃, DMF | 100°C, 12 hours | 80% |

| 5 | Hydrogenation | Pd/C, H₂ | RT, 12 hours | 55% |

Mechanistic Insights

- Benzylation : Proceeds via nucleophilic aromatic substitution (SNAr) due to electron-withdrawing nitro and fluorine groups .

- Oxazolidinone Formation : Epoxide ring-opening by the amino group, facilitated by n-BuLi, creates the oxazolidinone scaffold .

- Coupling Reaction : The piperazine linker enables regioselective attachment of the fluoroquinolone moiety under basic conditions .

Analytical Characterization

- Mass Spectrometry : Key intermediates show ESI-MS peaks at m/z 247.9 [M + H]⁺ (Step 1) and m/z 317.9 [M + H]⁺ (Step 3) .

- NMR Spectroscopy : Distinct signals confirm regiochemistry, e.g., δ 5.35 (s, 2H) for benzyl protons .

Stability and Functional Group Reactivity

- Oxazolidinone Stability : Resists hydrolysis under physiological pH due to steric hindrance from the hydroxymethyl group .

- Fluoroquinolone Reactivity : The cyclopropyl group enhances DNA gyrase binding but contributes minimally to antibacterial activity in C. difficile .

This synthesis leverages modular reactions to merge two pharmacophores, ensuring potent inhibition of bacterial protein synthesis while minimizing resistance development .

科学研究应用

Chemical and Pharmacological Properties

Cadazolid is classified as a quinoxolidinone antibiotic, characterized by its unique structure that combines elements of oxazolidinones and fluoroquinolones. This hybrid nature contributes to its mechanism of action, primarily through the inhibition of protein synthesis in bacteria. The compound demonstrates potent activity against C. difficile strains, including those resistant to traditional antibiotics like linezolid .

Phase II and Phase III Trials

This compound has undergone extensive clinical testing, with phase II trials indicating its safety and efficacy compared to vancomycin, a standard treatment for CDAD. In these trials, this compound demonstrated comparable clinical cure rates but with lower recurrence rates, suggesting a potential advantage in sustaining treatment outcomes .

- Phase II Results : In one study, 84% of patients treated with this compound achieved clinical cure compared to 85% for those receiving vancomycin .

- Phase III Outcomes : Despite promising phase II results, this compound did not meet its primary endpoint of non-inferiority to vancomycin in one phase III trial, leading to questions about its future development .

Comparative Efficacy

A comparative analysis of this compound against other treatments reveals several key points:

| Antibiotic | Clinical Cure Rate | Recurrence Rate | Mechanism of Action |

|---|---|---|---|

| This compound | 84%-81% (varied by trial) | Lower than vancomycin | Protein synthesis inhibition |

| Vancomycin | 85%-86% | Higher than this compound | Cell wall synthesis inhibition |

| Fidaxomicin | Similar to vancomycin | Lower than both | RNA polymerase inhibition |

In Vitro and In Vivo Studies

This compound has shown strong in vitro activity against C. difficile, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.5 μg/ml. In animal models, this compound provided full protection against diarrhea and mortality associated with CDAD, further supporting its therapeutic potential .

作用机制

卡扎佐利通过靶向核糖体亚基抑制细菌蛋白质合成。这种破坏阻止了艰难梭菌中毒素的产生和孢子的形成。

相似化合物的比较

虽然卡扎佐利的开发很有希望,但最终在第三阶段临床试验中遇到了挑战。 不幸的是,艾克泰利昂将其停产了 . 类似的化合物包括菲达霉素 和利地尼唑 。

生物活性

Cadazolid is a novel oxazolidinone antibiotic under development primarily for the treatment of Clostridium difficile infections (CDI). Its mechanism of action, efficacy, and safety profile have been the subject of extensive research, highlighting its potential as a therapeutic option in an era where antibiotic resistance is a growing concern.

This compound operates by inhibiting protein synthesis in bacteria. It binds to the ribosomal RNA of the bacterial ribosome, specifically targeting the peptidyl transferase center (PTC). This binding interferes with the proper positioning of transfer RNA (tRNA) during translation, effectively halting protein synthesis. Research has shown that this compound retains efficacy against strains resistant to linezolid, the prototypical antibiotic in this class, due to its unique chemical structure that allows it to circumvent common resistance mechanisms .

Structural Insights

A cryo-electron microscopy study revealed that this compound binds in a manner similar to linezolid but extends its fluoroquinolone moiety towards the A-site of the PTC, enhancing its inhibitory effect on protein synthesis . This structural advantage allows this compound to maintain activity against various resistant strains of C. difficile.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent in vitro activity against C. difficile, with minimal inhibitory concentrations (MICs) reported as low as 0.03 mg/L . In comparative studies, this compound's MIC was significantly lower than those of vancomycin and metronidazole, indicating superior potency against clinically relevant strains.

Table 1: Comparative MIC Values of this compound and Other Antibiotics

| Antibiotic | MIC (mg/L) |

|---|---|

| This compound | 0.125 (range: 0.03–0.25) |

| Vancomycin | 0.9 |

| Metronidazole | 2.0 |

| Moxifloxacin | 2.0 |

| Linezolid | 1.0 |

In vivo studies using hamster and mouse models for CDI have shown that this compound not only prevents diarrhea but also protects against mortality associated with C. difficile infections . The compound has been effective in reducing toxin A and B formation in these models, further supporting its therapeutic potential .

Clinical Trials and Safety Profile

This compound has undergone several clinical trials assessing its safety, tolerability, and pharmacokinetics. Phase 1 studies indicated that this compound was well tolerated at doses up to 3000 mg administered twice daily for ten days, with minimal adverse effects reported . The most common side effect was headache, with no significant correlation between dose and adverse events observed.

In Phase 2 trials comparing this compound to vancomycin, this compound achieved similar clinical cure rates while exhibiting lower recurrence rates—18.2% to 25% compared to vancomycin's higher recurrence rates . This suggests that this compound may not only be effective in treating CDI but could also contribute to better long-term outcomes for patients.

Case Studies and Findings

In a multicenter Phase 2 study, this compound was evaluated for its effectiveness against recurrent CDI. Results indicated that while it did not achieve non-inferiority to vancomycin in all cases, its lower recurrence rates position it as a promising alternative for patients experiencing recurrent infections .

Table 2: Summary of Key Clinical Trial Findings

| Study Type | This compound Outcome | Vancomycin Outcome |

|---|---|---|

| Phase 2 Study | Similar cure rates; lower recurrences | Higher recurrence rates |

| Tolerability Assessment | Well tolerated; headaches reported | Similar safety profile |

属性

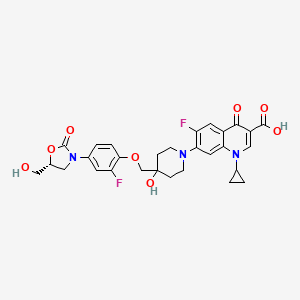

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFCFMXQTBGXQW-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6C[C@@H](OC6=O)CO)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F2N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145234 | |

| Record name | Cadazolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025097-10-2 | |

| Record name | Cadazolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025097-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadazolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025097102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadazolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cadazolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADAZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OEA2UN10Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Cadazolid?

A1: this compound primarily acts by inhibiting bacterial protein synthesis. [] It binds to the bacterial 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), interfering with the formation of peptide bonds and thus blocking protein synthesis. []

Q2: How does this compound's mechanism of action differ from that of Linezolid, another oxazolidinone antibiotic?

A2: While both this compound and Linezolid target bacterial protein synthesis, they exhibit different resistance mechanisms in C. difficile. Research suggests distinct binding sites on the ribosome and different mutations associated with resistance development for each drug. []

Q3: What mutations are associated with this compound resistance in C. difficile?

A3: In vitro studies have identified mutations in ribosomal protein L4 (encoded by the rplD gene), as well as in tra and rmt genes, associated with this compound resistance. [] These genes are involved in various aspects of ribosomal function and translation.

Q4: Does this compound exhibit cross-resistance with other antibiotics?

A4: Studies show no significant cross-resistance between this compound and other antibiotics, including Linezolid, fluoroquinolones, and fidaxomicin. [] This suggests this compound retains activity against strains resistant to these other agents.

Q5: What is the significance of this compound's low systemic exposure?

A5: this compound exhibits minimal systemic absorption and is primarily excreted unchanged in feces. [, ] This results in high concentrations within the intestinal tract, the site of CDI, minimizing systemic side effects and maximizing drug action at the infection site. []

Q6: How does this compound affect C. difficile toxin production?

A6: Unlike metronidazole and vancomycin, this compound potently inhibits the production of both toxin A and toxin B by C. difficile, even at growth-inhibitory concentrations. [] These toxins are major contributors to the pathogenesis of CDI.

Q7: Does this compound impact C. difficile spore formation?

A7: this compound demonstrates significant inhibition of C. difficile spore formation at growth-inhibitory concentrations. [] This effect could potentially contribute to reduced CDI recurrence rates.

Q8: How does this compound affect the gut microbiota compared to vancomycin?

A9: this compound appears to have a more favorable impact on the gut microbiota compared to vancomycin. Studies show less alteration in fecal microbiome composition and diversity in patients treated with this compound compared to those receiving vancomycin. []

Q9: Which specific bacterial groups in the gut microbiota are less affected by this compound compared to vancomycin?

A10: this compound, even at higher doses, demonstrates less impact on Bacteroidetes, Clostridium clusters XIVa and IV compared to vancomycin. [] This suggests a more targeted effect on C. difficile with less disruption of beneficial gut commensals.

Q10: What is the safety profile of this compound based on current research?

A11: this compound appears well-tolerated in clinical trials, with a safety profile comparable to vancomycin. [, ] The most common adverse event reported was headache, with no dose-dependent relationship observed. []

Q11: Does this compound promote the intestinal colonization of vancomycin-resistant enterococci (VRE)?

A12: Research indicates that this compound treatment did not lead to intestinal VRE overgrowth in mice. [] This finding suggests a lower risk of promoting VRE colonization compared to some other antibiotics used for CDI.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。